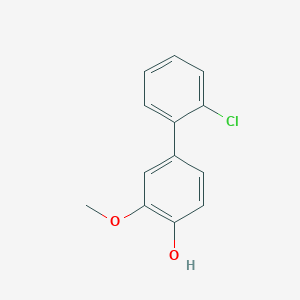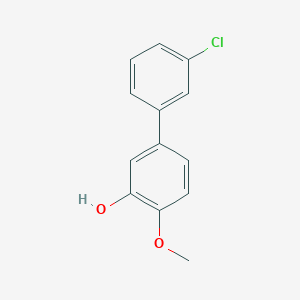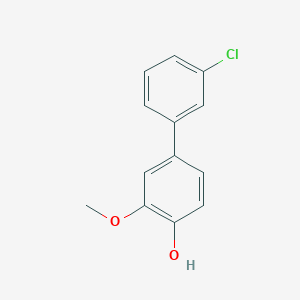
5-(4-Chlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-2-methoxyphenol, 95%, also known as 4-chloro-2-methoxyphenol, is a phenolic compound with a wide range of applications in scientific research. It is a yellow-orange crystalline solid with a melting point of 128-129 °C and a density of 1.2 g/cm3. It is highly soluble in organic solvents and has a strong odor. 4-chloro-2-methoxyphenol is used in a variety of synthetic organic chemistry reactions and is an important intermediate in the synthesis of many compounds.
Mecanismo De Acción
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol is an intermediate in the synthesis of many compounds. It is converted to other compounds through a variety of reactions, including nucleophilic aromatic substitution, nucleophilic addition, and electrophilic substitution. The reaction mechanism depends on the specific reaction being conducted.
Biochemical and Physiological Effects
This compoundethoxyphenol has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol is an ideal starting material for a variety of laboratory experiments. It is highly soluble in organic solvents, making it easy to work with. Additionally, it is relatively stable, and its high purity makes it suitable for use in a wide range of experiments. The main limitation of this compoundethoxyphenol is its low boiling point, which makes it difficult to purify by distillation.
Direcciones Futuras
There are numerous potential future directions for the use of 5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol. It can be used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of polymers, surfactants, and other materials. Additionally, it can be used as a reagent in the synthesis of organic compounds, such as amines and alcohols. Furthermore, it can be used in the synthesis of catalysts, in the production of biodegradable plastics, and in the development of green solvents. Finally, it can be used in the development of new analytical techniques and in the synthesis of new materials.
Métodos De Síntesis
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol can be synthesized by the reaction of 4-chlorophenol and methanol in the presence of an acid catalyst. The reaction is conducted at a temperature of 90-100 °C and a pressure of 1-2 bar. The reaction is complete after 30-60 minutes, and the product is recovered by distillation. The yield of the reaction is typically 95-98%.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-2-methoxyphenol, 95%ethoxyphenol has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, surfactants, and other materials. Additionally, it is used as a reagent in the synthesis of organic compounds, such as amines and alcohols.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXMBFFRFUUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685519 |
Source


|
| Record name | 4'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57074-45-0 |
Source


|
| Record name | 4'-Chloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














